molecular formula C13H11F2NO B11803304 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine

2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine

Cat. No.: B11803304
M. Wt: 235.23 g/mol
InChI Key: NKJIKVYUPHNLDL-UHFFFAOYSA-N
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Description

2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine is a heterocyclic compound with a molecular formula of C13H11F2NO and a molecular weight of 235.23 g/mol . This compound is notable for its unique structure, which includes a cyclopropane ring attached to a furan ring substituted with a 2,6-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine typically involves the cyclopropanation of a furan derivative. One common method is the reaction of 2,6-difluorophenylfuran with a cyclopropanating agent under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(2,6-Difluorophenyl)furan-2-yl)ethanamine
  • 2-(5-(2,6-Difluorophenyl)furan-2-yl)propylamine
  • 2-(5-(2,6-Difluorophenyl)furan-2-yl)butylamine

Uniqueness

2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11F2NO

Molecular Weight

235.23 g/mol

IUPAC Name

2-[5-(2,6-difluorophenyl)furan-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C13H11F2NO/c14-8-2-1-3-9(15)13(8)12-5-4-11(17-12)7-6-10(7)16/h1-5,7,10H,6,16H2

InChI Key

NKJIKVYUPHNLDL-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(O2)C3=C(C=CC=C3F)F

Origin of Product

United States

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